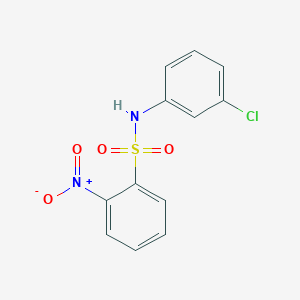
N,N'-(thioxomethylene)bis(2-fluorobenzamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-(thioxomethylene)bis(2-fluorobenzamide), commonly known as TFMB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. TFMB is a member of the bisbenzamide family, which is known for their DNA-binding properties.
Mecanismo De Acción
The mechanism of action of TFMB involves its ability to bind to DNA and interfere with DNA replication. TFMB binds to the minor groove of DNA and stabilizes the DNA structure, which prevents the DNA from unwinding and inhibits the activity of DNA polymerase. This results in the inhibition of DNA replication and cell growth.
Biochemical and Physiological Effects:
TFMB has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit DNA replication, TFMB has been shown to induce apoptosis in cancer cells and to inhibit the formation of amyloid plaques in the brain. TFMB has also been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TFMB is its ability to selectively bind to DNA and inhibit DNA replication, which makes it a promising compound for cancer research. However, TFMB has some limitations for lab experiments, including its low solubility in water and its potential toxicity to cells.
Direcciones Futuras
There are several future directions for the study of TFMB. One area of research could focus on the development of new synthesis methods for TFMB that are more efficient and cost-effective. Another area of research could focus on the development of new derivatives of TFMB that have improved solubility and reduced toxicity. Additionally, further studies could be conducted to investigate the potential applications of TFMB in the treatment of other diseases, such as inflammatory diseases and neurodegenerative diseases.
Métodos De Síntesis
TFMB can be synthesized through a multi-step process starting from 2-fluorobenzoic acid. The first step involves the conversion of 2-fluorobenzoic acid to 2-fluorobenzoyl chloride, which is then reacted with thiosemicarbazide to form the thiosemicarbazone derivative. The thiosemicarbazone derivative is then reacted with 2-fluorobenzoyl chloride to form the TFMB compound.
Aplicaciones Científicas De Investigación
TFMB has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of TFMB is in the field of cancer research. TFMB has been shown to inhibit the growth of cancer cells by binding to DNA and interfering with DNA replication. TFMB has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid plaques in the brain.
Propiedades
IUPAC Name |
2-fluoro-N-[(2-fluorobenzoyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2O2S/c16-11-7-3-1-5-9(11)13(20)18-15(22)19-14(21)10-6-2-4-8-12(10)17/h1-8H,(H2,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDYVQAWOVLJHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC(=O)C2=CC=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,3-benzothiazol-2-ylthio)-N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]propanohydrazide](/img/structure/B5871126.png)



![11-(4-methyl-1-piperidinyl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5871153.png)
![methyl N-[(4'-methoxy-3-biphenylyl)carbonyl]glycinate](/img/structure/B5871159.png)
![7-(3-fluorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5871160.png)



![4,5-dimethyl-2-{[3-(3-nitrophenyl)acryloyl]amino}-3-thiophenecarboxamide](/img/structure/B5871209.png)
![5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5871214.png)

![N-[2-(4-fluorophenyl)ethyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5871232.png)